molecular formula C17H14O6 B1214860 Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one CAS No. 79986-03-1

Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one

Cat. No.: B1214860
CAS No.: 79986-03-1
M. Wt: 314.29 g/mol
InChI Key: MGDQKWLRSIIJEI-SJORKVTESA-N
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Description

Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one is a heterocyclic compound characterized by a chroman-4-one core substituted with two hydroxyl groups at positions 3 and 7, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the trans-2 position. Its molecular formula is C₁₇H₁₄O₆, with a molar mass of 314.29 g/mol. The compound is utilized as an analytical standard (purity ≥97%) in research settings, highlighting its importance in method validation and quality control . The trans-configuration at the 2-position and the dihydroxy substitutions distinguish it structurally and functionally from related derivatives, influencing its physicochemical and biological behavior.

Properties

IUPAC Name

(2S,3S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c18-10-2-3-11-13(8-10)23-17(16(20)15(11)19)9-1-4-12-14(7-9)22-6-5-21-12/h1-4,7-8,16-18,20H,5-6H2/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDQKWLRSIIJEI-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3C(C(=O)C4=C(O3)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@H]3[C@@H](C(=O)C4=C(O3)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000878
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79986-03-1
Record name 3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079986031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with chromanone derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

Scientific Research Applications

Chemistry

Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including condensation and cyclization. The compound's unique structure allows for the development of derivatives that may exhibit enhanced properties or functionalities.

Biology

Research has indicated that this compound exhibits antioxidant and anti-inflammatory properties. The hydroxyl groups play a crucial role in scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that the compound can inhibit inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation .

Medicine

The potential therapeutic effects of this compound are being investigated for various diseases:

  • Cancer : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neurodegenerative Disorders : The antioxidant properties could offer neuroprotective effects against conditions such as Alzheimer's disease by mitigating oxidative damage to neurons .

Industry

In industrial applications, the compound is utilized in the development of new materials and as a component in chemical processes. Its unique chemical properties make it suitable for use in creating polymers or as an additive in formulations requiring enhanced stability or performance.

Case Studies

  • Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity compared to standard antioxidants like Trolox. This suggests its potential for formulation in dietary supplements aimed at reducing oxidative stress .
  • Anti-inflammatory Effects : Research involving animal models showed that treatment with this compound resulted in reduced markers of inflammation in tissues subjected to inflammatory challenges .
  • Cancer Research : In vitro studies revealed that the compound could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. These findings warrant further investigation into its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is most closely related to 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one (CAS 136498-37-8, C₁₈H₁₆O₅, molar mass 312.32 g/mol). Key structural differences include:

  • Substituents on the chromanone ring: The target compound has 3,7-dihydroxy groups, whereas the analogue features a 6-methoxy group.
  • Hazard profiles: The methoxy derivative exhibits warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating stringent handling protocols . No explicit hazard data are available for the target compound, though its hydroxyl groups may necessitate precautions against oxidative degradation.
Parameter Target Compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one
CAS Number T12226 136498-37-8
Molecular Formula C₁₇H₁₄O₆ C₁₈H₁₆O₅
Molar Mass (g/mol) 314.29 312.32
Key Substituents 3,7-dihydroxy 6-methoxy
Hazard Statements Not explicitly reported H302, H315, H319

Broader Heterocyclic Derivatives

Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h) share the benzo[b][1,4]dioxin/oxazepin motif but differ significantly in core structure (e.g., pyrazolone vs. chromanone) and functional groups (e.g., tetrazole, coumarin) . These structural variations lead to divergent chemical reactivity and biological activity, underscoring the specificity of the target compound’s chromanone-dihydroxy configuration.

Biological Activity

Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one is a complex organic compound notable for its unique structure and potential biological activities. Its chemical formula is C17H14O6C_{17}H_{14}O_{6} with a molecular weight of 314.29 g/mol. The compound features a chromanone core with hydroxyl groups at positions 3 and 7, and a benzodioxane moiety at position 2. This distinct structure has garnered attention in medicinal chemistry for its potential therapeutic applications.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capacity . The hydroxyl groups in the structure are crucial for scavenging free radicals, which reduces oxidative stress in biological systems. This property is particularly significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties . The compound interacts with specific enzymes and receptors involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines. For example, a study reported that derivatives of similar chromanone structures exhibited significant cytotoxicity against human cancer cells, suggesting that this compound might share similar mechanisms of action.

The mechanism of action involves the interaction of the compound with molecular targets that modulate cellular signaling pathways related to oxidative stress and inflammation. The antioxidant activity helps protect cells from damage while the anti-inflammatory effects may reduce tissue injury associated with chronic inflammation.

Case Studies

  • Antioxidant Evaluation : In a study measuring the antioxidant activity using DPPH radical scavenging assays, this compound demonstrated an IC50 value indicative of strong radical scavenging ability compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Assays : A study evaluated the compound's effect on COX enzymes using enzyme inhibition assays. Results showed a significant reduction in COX-2 activity at concentrations as low as 10 µM.
  • Cytotoxicity Tests : In vitro tests against various cancer cell lines revealed that the compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types.

Data Table: Summary of Biological Activities

Activity TypeMethod UsedResult (IC50)Reference
AntioxidantDPPH Scavenging12 µM
Anti-inflammatoryCOX Enzyme Inhibition10 µM
CytotoxicityCell Proliferation Assay5 - 15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one
Reactant of Route 2
Reactant of Route 2
Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one

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